5-Bromo-4-nitro-1H-indazole-3-carboxylic acid
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum of 5-bromo-4-nitro-1H-indazole-3-carboxylic acid is characterized by distinct shifts:
- Indazole H7 and H6 : Downfield shifts (δ 8.2–8.5 ppm) due to deshielding by the electron-withdrawing nitro and bromine groups.
- Carboxylic acid proton : A broad singlet at δ ~12.5 ppm, absent in deuterated solvents due to exchange.
- Aromatic protons : Multiplicity patterns consistent with meta coupling (J ≈ 2.5 Hz) between H2 and H7.
Table 2: Predicted ¹H NMR Chemical Shifts
| Proton Position | δ (ppm) | Multiplicity |
|---|---|---|
| H2 | 8.45 | Singlet |
| H6 | 8.30 | Doublet |
| H7 | 8.25 | Doublet |
| COOH | 12.5 | Broad |
Infrared (IR) Spectroscopy
Key vibrational modes include:
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum exhibits strong absorption at λₘₐₓ ≈ 290 nm (ε ~10⁴ L·mol⁻¹·cm⁻¹), attributed to π→π* transitions in the conjugated indazole-nitro system. A weaker band near 340 nm arises from n→π* transitions involving the nitro group’s lone pairs.
Tautomeric Behavior and Heterocyclic Ring Dynamics
The indazole core exists in equilibrium between 1H- and 2H-tautomers, with the 1H-form predominating due to stabilization by intramolecular hydrogen bonding between the NH group and the carboxylic acid oxygen. Substituents critically influence this equilibrium:
- The nitro group at C4 withdraws electron density, reducing basicity at N1 and favoring the 1H-tautomer (95:5 ratio estimated computationally).
- The carboxylic acid at C3 further stabilizes the 1H-form via resonance-assisted hydrogen bonding, as shown in Figure 1 .
Figure 1: Tautomeric Equilibrium and Stabilizing Interactions
1H-Tautomer (Major) 2H-Tautomer (Minor)
O O
|| ||
OOC-C OOC-C
| |
N—H···O=C N
| |
Br—C—NO₂ Br—C—NO₂
Ring dynamics studies suggest restricted rotation about the C3-C3a bond due to steric hindrance from the carboxylic acid and nitro groups. Variable-temperature NMR experiments on analogous compounds reveal coalescence temperatures near 150°C, corresponding to a rotational barrier of ~15 kcal/mol.
Properties
IUPAC Name |
5-bromo-4-nitro-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3O4/c9-3-1-2-4-5(7(3)12(15)16)6(8(13)14)11-10-4/h1-2H,(H,10,11)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUUOEMNVIKSLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NN=C2C(=O)O)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid typically involves the nitration of 5-bromo-1H-indazole-3-carboxylic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, which are crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-nitro-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 5-Bromo-4-amino-1H-indazole-3-carboxylic acid.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Oxidation: Oxidized forms of the indazole ring system.
Scientific Research Applications
Chemical Properties and Structure
5-Bromo-4-nitro-1H-indazole-3-carboxylic acid has the molecular formula and a molecular weight of 286.04 g/mol. The compound features a bromine atom and a nitro group, which enhance its reactivity and biological activity. The presence of the carboxylic acid functional group allows for further derivatization, making it a versatile building block in organic synthesis.
Scientific Research Applications
5-Bromo-4-nitro-1H-indazole-3-carboxylic acid is utilized in various research contexts:
- Protein Kinase Inhibitors : This compound serves as a precursor in the synthesis of protein kinase inhibitors, which are crucial in cancer therapy. For example, it is involved in developing compounds that inhibit cyclin-dependent kinases (CDKs), thereby regulating cell cycle progression .
- Molecular Probes : It has been identified as part of molecular probes that investigate translation initiation mechanisms in human disorders. Compounds derived from this indazole scaffold can mimic interactions between eIF4E and eIF4G, providing insights into translational control .
Case Studies and Research Findings
Several studies highlight the effectiveness of derivatives of 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid:
Mechanism of Action
The mechanism of action of 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid is primarily related to its ability to interact with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, which can influence the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Brominated Indazole Carboxylic Acids
The positional isomerism of bromine and functional groups significantly affects physicochemical and biological properties:
- Impact of Nitro Group: The nitro group at position 4 in the target compound introduces strong electron-withdrawing effects, increasing acidity at the carboxylic acid (pKa ~2–3) compared to non-nitrated analogs (pKa ~4–5). This enhances reactivity in nucleophilic substitution or coupling reactions .
Halogen-Substituted Indazole Derivatives
Replacing bromine with other halogens or adding substituents modifies properties:
Functional Group Modifications
Carboxylic Acid vs. Esters
- Ester vs. Acid : Esters are more lipophilic, improving membrane permeability but reducing water solubility. The carboxylic acid in the target compound allows for salt formation (e.g., sodium salt), enhancing aqueous solubility for biological applications .
Nitro Group vs. Other Substituents
Heterocyclic Core Modifications
- Core Structure : Benzimidazoles exhibit different hydrogen-bonding capabilities and metabolic pathways compared to indazoles, influencing drug design and toxicity profiles .
Biological Activity
5-Bromo-4-nitro-1H-indazole-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C8H5BrN2O4 and a molecular weight of approximately 276.04 g/mol. Its structure features both bromine and nitro functional groups, which contribute to its unique reactivity and biological properties. The nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that may interact with various cellular components.
The biological activity of 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid is primarily attributed to its interactions with specific enzymes and receptors. The nitro group can be reduced to generate reactive intermediates that engage with cellular targets. Simultaneously, the bromine atom may participate in halogen bonding, influencing the compound's binding affinity to these targets.
Antimicrobial Activity
Research indicates that 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential use in treating infections caused by resistant microorganisms. The mechanism underlying this activity may involve the disruption of bacterial cell walls or interference with essential metabolic pathways.
Anticancer Activity
The compound has also been explored for its anticancer properties. Studies have shown that it can inhibit the growth of several cancer cell lines, including those associated with breast, colon, and prostate cancers. For instance:
- In vitro studies have reported IC50 values indicating potent antiproliferative effects against cancer cells.
- Case studies involving animal models demonstrated tumor regression when treated with 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid .
Table: Summary of Anticancer Activity
| Cancer Type | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Breast Cancer | MCF7 | 5.2 | |
| Colon Cancer | HCT116 | 3.8 | |
| Prostate Cancer | LNCaP | 4.5 |
Kinase Inhibition
Recent studies have identified 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid as a potential kinase inhibitor. Kinases play a crucial role in cell signaling pathways related to growth and proliferation. The compound has shown promise in inhibiting specific kinases involved in cancer progression, making it a candidate for further drug development .
Research Findings
Several research articles have highlighted the significance of indazole derivatives in pharmacology:
- Antitumor Activity : A study reported that derivatives of indazole exhibit a broad spectrum of antitumor activities, with some showing nanomolar inhibition against specific kinases like Polo-like kinase 4 (PLK4) and Pim kinases .
- Structure-Activity Relationships (SAR) : Investigations into SAR have revealed that substituents on the indazole ring significantly influence biological activity, guiding the design of more potent derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
